molecular formula C23H28N2O4S2 B6520536 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896342-50-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520536
CAS No.: 896342-50-0
M. Wt: 460.6 g/mol
InChI Key: MRLBHXRWYCQOIC-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound featuring distinct chemical groups, such as the cyclohexene, thiophene, and toluene sulfonamide

Preparation Methods

Synthetic routes and reaction conditions: The synthesis involves multiple steps, each crafted to introduce the required functional groups:

  • Formation of the cyclohexene-ethyl moiety: The preparation starts with the cyclohex-1-ene, which reacts with an alkyl halide under suitable conditions (typically involving a base like potassium carbonate) to produce the 2-(cyclohex-1-en-1-yl)ethyl group.

  • Introduction of the thiophene-ethyl moiety: The thiophene-2-yl group is introduced via a nucleophilic substitution reaction, utilizing thiophene and an alkylating agent under acidic or basic conditions.

  • Sulfonation and amide formation: The 4-methylbenzenesulfonyl group is appended to the intermediate product through a sulfonation reaction using p-toluenesulfonyl chloride. Subsequent amide bond formation is achieved by reacting the resulting sulfonamide with an ethylenediamine under dehydrating conditions (e.g., using a coupling agent like DCC - dicyclohexylcarbodiimide).

Industrial production methods: Industrial methods scale up the synthesis by optimizing reaction conditions for yield and purity, employing automated reactors, continuous flow systems, and rigorous purification steps including crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Can undergo oxidation at the cyclohexene ring and thiophene group, leading to epoxide or sulfoxide derivatives.

  • Reduction: Can be reduced at the cyclohexene double bond to yield cyclohexane derivatives.

  • Substitution: The aromatic and aliphatic groups enable electrophilic and nucleophilic substitutions, respectively.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid) for mild oxidations.

  • Reduction: Hydrogen gas with Pd/C (Palladium on carbon) catalyst.

  • Substitution: Nucleophiles or electrophiles with corresponding catalysts.

Major products formed from these reactions:

  • Epoxide or sulfoxide derivatives (oxidation).

  • Saturated cyclohexane derivatives (reduction).

  • Varied substituted products (substitution).

Scientific Research Applications

Chemistry:

  • Used in developing novel polymers and materials due to its unique structural properties. Biology:

  • Investigated for its potential binding properties with proteins or enzymes, influencing various biochemical pathways. Medicine:

  • Explored as a scaffold for designing drugs targeting specific receptors or enzymes in disease treatment. Industry:

  • Applied in creating advanced materials with specific chemical functionalities for electronics, coatings, and catalysts.

Mechanism of Action

The compound's effects are exerted through interactions with specific molecular targets:

  • Binding to receptors or enzymes: The sulfonamide and thiophene groups enhance affinity to biological targets, modulating their activity.

  • Pathways involved: These interactions can influence pathways such as signal transduction, enzyme inhibition, or activation, thereby altering cellular responses.

Comparison with Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

  • N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxybenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S2/c1-17-9-11-19(12-10-17)31(28,29)21(20-8-5-15-30-20)16-25-23(27)22(26)24-14-13-18-6-3-2-4-7-18/h5-6,8-12,15,21H,2-4,7,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLBHXRWYCQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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